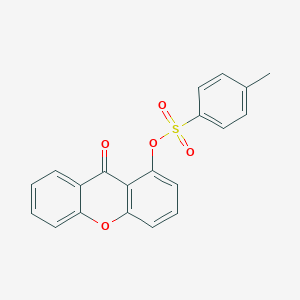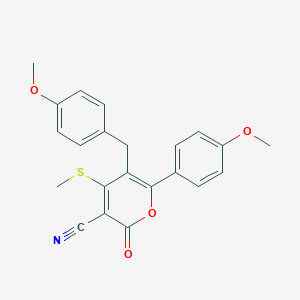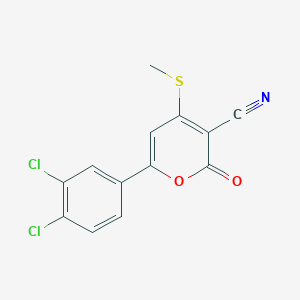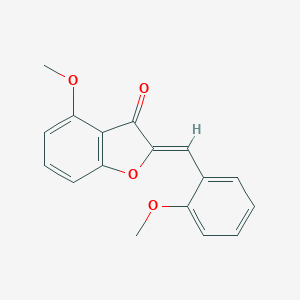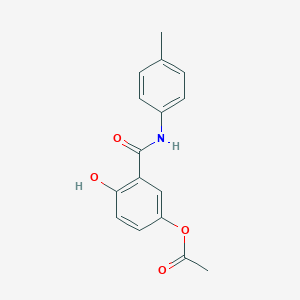![molecular formula C28H18N2O B344309 4,14-Diazaoctacyclo[15.6.6.1~5,9~.0~2,16~.0~3,14~.0~13,30~.0~18,23~.0~24,29~]triaconta-3,5(30),6,8,9(30),10,12,18,20,22,24,26,28-tridecaen-15-one](/img/structure/B344309.png)
4,14-Diazaoctacyclo[15.6.6.1~5,9~.0~2,16~.0~3,14~.0~13,30~.0~18,23~.0~24,29~]triaconta-3,5(30),6,8,9(30),10,12,18,20,22,24,26,28-tridecaen-15-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,14-Diazaoctacyclo[15661~5,9~0~2,16~0~3,14~0~13,30~0~18,23~0~24,29~]triaconta-3,5(30),6,8,9(30),10,12,18,20,22,24,26,28-tridecaen-15-one is a complex organic compound with a unique structure characterized by multiple fused rings and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,14-Diazaoctacyclo[15.6.6.1~5,9~.0~2,16~.0~3,14~.0~13,30~.0~18,23~.0~24,29~]triaconta-3,5(30),6,8,9(30),10,12,18,20,22,24,26,28-tridecaen-15-one involves multiple steps, typically starting from simpler organic molecules. The exact synthetic route can vary, but it generally involves the formation of the core structure through cyclization reactions, followed by the introduction of nitrogen atoms and other functional groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques. The use of continuous flow reactors and other advanced manufacturing technologies could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,14-Diazaoctacyclo[15.6.6.1~5,9~.0~2,16~.0~3,14~.0~13,30~.0~18,23~.0~24,29~]triaconta-3,5(30),6,8,9(30),10,12,18,20,22,24,26,28-tridecaen-15-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
4,14-Diazaoctacyclo[15.6.6.1~5,9~.0~2,16~.0~3,14~.0~13,30~.0~18,23~.0~24,29~]triaconta-3,5(30),6,8,9(30),10,12,18,20,22,24,26,28-tridecaen-15-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic properties are being explored, including its ability to interact with specific molecular targets in the body.
Industry: The compound may have applications in the development of new materials with unique properties, such as high strength or conductivity.
Wirkmechanismus
The mechanism by which 4,14-Diazaoctacyclo[15.6.6.1~5,9~.0~2,16~.0~3,14~.0~13,30~.0~18,23~.0~24,29~]triaconta-3,5(30),6,8,9(30),10,12,18,20,22,24,26,28-tridecaen-15-one exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
4,14-Diazaoctacyclo[15.6.6.1~5,9~.0~2,16~.0~3,14~.0~13,30~.0~18,23~.0~24,29~]triaconta-3,5(30),6,8,9(30),10,12,18,20,22,24,26,28-tridecaen-15-one can be compared with other similar compounds, such as:
4,14-Diazaoctacyclo[15.6.6.15,9.02,16.03,14.018,23.024,29.013,30]triaconta-3,5,7,9(30),10,12,18,20,22,24,26,28-dodecaen-15-ol: This compound has a similar structure but contains an alcohol group instead of a ketone.
4,14-Diazaoctacyclo[15.6.6.15,9.02,16.03,14.018,23.024,29.013,30]triaconta-3,5,7,9(30),10,12,18,20,22,24,26,28-dodecaen-15-amine: This compound has an amine group instead of a ketone, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C28H18N2O |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
4,14-diazaoctacyclo[15.6.6.15,9.02,16.03,14.018,23.024,29.013,30]triaconta-3,5,7,9(30),10,12,18,20,22,24,26,28-dodecaen-15-one |
InChI |
InChI=1S/C28H18N2O/c31-28-26-24-18-11-3-1-9-16(18)23(17-10-2-4-12-19(17)24)25(26)27-29-20-13-5-7-15-8-6-14-21(22(15)20)30(27)28/h1-14,23-26H |
InChI-Schlüssel |
MCLNZCFUZHXWAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6=NC7=CC=CC8=C7C(=CC=C8)N6C4=O |
Kanonische SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6=NC7=CC=CC8=C7C(=CC=C8)N6C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


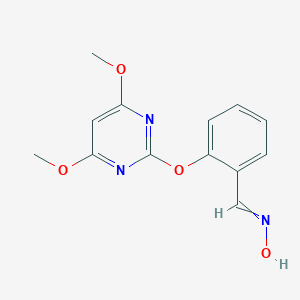
![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-6-methyl-2-pyridinecarbaldehyde](/img/structure/B344227.png)
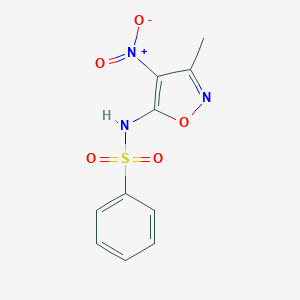
![4-({1-[3-(2-methyl-1H-imidazol-1-yl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzonitrile](/img/structure/B344232.png)
![5-benzylidene-3-[3-(1H-imidazol-1-yl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B344234.png)
![3-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B344235.png)

![1-{3,4-Bis[(3-methyl-2-butenyl)oxy]phenyl}ethanone](/img/structure/B344238.png)
